4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a combination of several functional groups, including a chloro group, a morpholine ring, a pyrrolidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactionsThe sulfonyl group is then introduced via sulfonylation reactions using appropriate sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,2-dichloro-1-morpholin-4-yl-ethyl)-benzamide
- 4-chloro-2-(morpholin-4-yliminomethyl)-phenol
- 4-chloro-N-(4-methoxybenzyl)benzamide
Uniqueness
4-chloro-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for applications where precise interactions with molecular targets are required.
Properties
Molecular Formula |
C22H24ClN3O5S |
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Molecular Weight |
478.0 g/mol |
IUPAC Name |
4-chloro-N-[2-(morpholine-4-carbonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C22H24ClN3O5S/c23-18-8-7-16(15-20(18)32(29,30)26-9-3-4-10-26)21(27)24-19-6-2-1-5-17(19)22(28)25-11-13-31-14-12-25/h1-2,5-8,15H,3-4,9-14H2,(H,24,27) |
InChI Key |
RKKJBSSDELPCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N4CCOCC4)Cl |
Origin of Product |
United States |
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